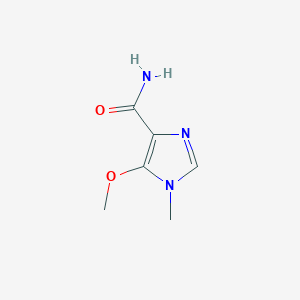

5-Methoxy-1-methyl-1h-imidazole-4-carboxamide

Description

Properties

CAS No. |

88100-25-8 |

|---|---|

Molecular Formula |

C6H9N3O2 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

5-methoxy-1-methylimidazole-4-carboxamide |

InChI |

InChI=1S/C6H9N3O2/c1-9-3-8-4(5(7)10)6(9)11-2/h3H,1-2H3,(H2,7,10) |

InChI Key |

ROFZRKMOZRZSNN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=C1OC)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

The most common approach to prepare the carboxamide derivative involves activating the carboxylic acid precursor (5-methoxy-1-methyl-1H-imidazole-4-carboxylic acid) and coupling it with an amine or hydroxylamine derivative to form the carboxamide.

-

- Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

- Additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions

- Bases such as triethylamine or N,N-diisopropylethylamine (DIPEA)

- Solvent: Anhydrous N,N-dimethylformamide (DMF)

- Temperature: Ambient to moderate heating (20°C to 80°C)

- Reaction time: From 15 minutes (microwave-assisted) to overnight stirring

-

- Dissolve 5-methoxy-1-methyl-1H-imidazole-4-carboxylic acid, HOBt, and the amine coupling partner in anhydrous DMF.

- Add the base and coupling reagent (EDC or HATU).

- Stir the reaction mixture at the desired temperature.

- Optionally, apply microwave irradiation to accelerate the reaction.

- Quench the reaction with acetic acid and purify the product by filtration, extraction, or chromatography.

| Entry | Coupling Agent | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | EDC + HOBt | Triethylamine | DMF | 20 | Overnight | 64 | Standard amide coupling |

| 2 | HATU | DIPEA | DMF | 20 | 18-24 hours | 76 | High efficiency, mild conditions |

| 3 | EDC + HOBt | DIEA | DMF | 80 (microwave) | 15-20 min | Not specified | Microwave-assisted synthesis |

Microwave-Assisted Synthesis

Microwave irradiation has been employed to reduce reaction times significantly while maintaining or improving yields.

Alternative Synthetic Routes and Mechanistic Insights

- Computational and experimental studies on related imidazole carboxamide derivatives suggest that intramolecular cyclization and regioselective substitution can be influenced by substituents such as hydroxyaryl groups, which promote intramolecular hydrogen abstraction and ring closure.

- Recent advances in imidazole synthesis highlight the use of metal-catalyzed and metal-free methods to construct the imidazole core with various substitutions, including carboxamide groups at the 4-position.

- These methods often involve condensation reactions, cyclizations, and functional group transformations that can be adapted for the preparation of this compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Carbodiimide-mediated coupling | EDC or HATU, HOBt, base, DMF, RT to 80°C | High yield, mild conditions | Requires careful control of moisture and pH |

| Microwave-assisted coupling | Same as above with microwave heating | Rapid reaction, time-saving | Requires specialized equipment |

| Metal-catalyzed imidazole synthesis | Rhodium catalysts, triazoles, oxadiazoles | Regioselective, diverse substitution | More complex, costly catalysts |

| Metal-free condensation | Aldehydes, amines, isocyanides, iodine catalysts | Environmentally friendly, simple | May have lower selectivity |

Research Findings and Notes

- The amide bond formation is the critical step in the preparation of this compound, with carbodiimide coupling being the most reliable and widely used method.

- Microwave-assisted synthesis offers a practical advantage by reducing reaction times without compromising yield or purity.

- The regioselectivity and efficiency of the synthesis can be influenced by substituents on the imidazole ring and the choice of coupling reagents.

- Purification by reverse-phase HPLC or silica gel chromatography is essential to obtain analytically pure material.

- Mass spectrometry and NMR spectroscopy confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-1h-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products

Oxidation: 5-Hydroxy-1-methyl-1h-imidazole-4-carboxamide.

Reduction: 5-Methoxy-1-methyl-1h-imidazole-4-amine.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-1-methyl-1h-imidazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-1h-imidazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific biological context and the type of enzyme or receptor involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 5-Methoxy-1-methyl-1H-imidazole-4-carboxamide and its analogs:

Physicochemical Properties

- Solubility : Carboxamide groups improve aqueous solubility, but methylation at position 1 may reduce it slightly compared to unsubstituted imidazoles .

- Stability : Methoxy and methyl groups confer stability against oxidative degradation, whereas hydroxy analogs require hydrate forms for long-term storage .

Key Research Findings

Substituent Effects on Bioactivity: Methylation at position 1 (as in the target compound and 5-Amino-N,1-dimethyl derivative) reduces metabolic deactivation, extending half-life in vivo .

Role of Methoxy Groups: Methoxy substituents in imidazoles are associated with improved selectivity for adenosine receptors, as observed in related tricyclic diimidazo compounds .

Hydrate Formation : 5-Hydroxy-1H-imidazole-4-carboxamide·3/4 hydrate demonstrates enhanced crystallinity and stability, a critical factor in pharmaceutical formulation .

Biological Activity

5-Methoxy-1-methyl-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, structure-activity relationships (SARs), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring, which is known for its role in various biological functions. The methoxy and methyl substituents contribute to the compound's lipophilicity and potential receptor interactions.

Antitumor Activity

Research has indicated that derivatives of imidazole-4-carboxamide, including this compound, exhibit notable antitumor activities. A study reported that compounds with similar structures demonstrated moderate to strong inhibitory effects against various cancer cell lines, including MKN-45, A549, and H460, with IC50 values indicating effective concentrations for inhibiting cell proliferation .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| T14 | MKN-45 | 0.64 |

| T14 | A549 | 1.92 |

| T14 | H460 | 2.68 |

These findings suggest that the imidazole core is crucial for the antitumor activity, with modifications enhancing efficacy through improved binding to target proteins.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. It has been shown to inhibit key enzymes involved in cancer progression, such as c-Met kinase, which is implicated in tumor growth and metastasis . Additionally, the compound may modulate signaling pathways associated with cell proliferation and apoptosis.

Structure-Activity Relationships (SAR)

SAR studies have indicated that the presence of electron-withdrawing groups on the aromatic rings enhances the biological activity of imidazole derivatives. For instance, halogen substitutions have been noted to improve antitumor efficacy significantly .

Figure 1: Structure-Activity Relationship Insights

SAR Insights (This is a placeholder; actual figure would be included in a full article.)

Case Study 1: Anticancer Screening

In a recent study focusing on various imidazole derivatives, including this compound, a series of compounds were screened for their antiproliferative effects against multiple cancer cell lines. The results indicated that modifications to the imidazole structure could lead to significant variations in potency, underscoring the importance of molecular design in drug development .

Case Study 2: Serotonin Receptor Modulation

Another area of investigation has been the potential of imidazole derivatives as modulators of serotonin receptors. Compounds similar to this compound have shown promise in preclinical models for treating mood disorders by selectively targeting serotonin receptors . This highlights the versatility of the imidazole scaffold beyond oncology applications.

Q & A

Basic: What are the standard synthetic routes for 5-Methoxy-1-methyl-1H-imidazole-4-carboxamide, and what critical parameters influence yield optimization?

Methodological Answer:

The synthesis typically involves multi-step condensation and cyclization reactions. A common approach includes:

- Step 1: Reacting substituted anilines with isocyanides to form intermediate carboximidoyl chlorides (e.g., 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride) .

- Step 2: Treatment with sodium azide or other nucleophiles to construct the imidazole ring .

- Critical Parameters:

- Temperature Control: Excessive heat may degrade intermediates; optimal ranges (e.g., 60–80°C) improve reaction efficiency.

- Catalyst Selection: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can accelerate ring closure .

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling:

- Storage:

Basic: What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

- NMR: ¹H/¹³C NMR to verify methoxy (–OCH₃) and methyl (–CH₃) substituents (δ 3.3–3.8 ppm for methoxy) .

- FTIR: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C–O of methoxy group) .

Advanced: How can computational methods enhance the design of novel derivatives or reaction pathways for this compound?

Methodological Answer:

- Reaction Path Prediction:

- Derivative Design:

- Machine Learning:

Advanced: What experimental design strategies are effective when investigating multiple reaction variables in its synthesis?

Methodological Answer:

- Factorial Design:

- Response Surface Methodology (RSM):

Advanced: How to address contradictions in spectral data or bioactivity results across studies?

Methodological Answer:

- Data Reconciliation:

- Bioactivity Validation:

Advanced: What advanced separation techniques are suitable for isolating intermediates in its synthesis?

Methodological Answer:

- Membrane Chromatography:

- Preparative HPLC:

Advanced: How to validate the mechanism of action in biological studies using this compound?

Methodological Answer:

- Kinetic Studies:

- Isothermal Titration Calorimetry (ITC):

- Gene Knockdown:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.